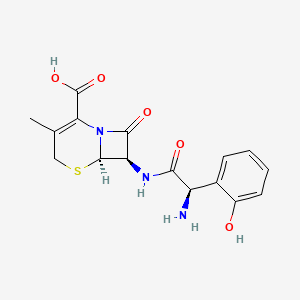

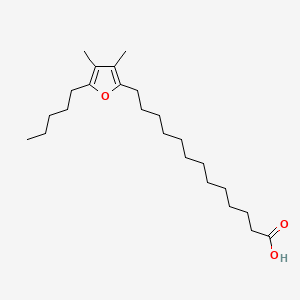

3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid

説明

3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid is a useful research compound. Its molecular formula is C24H42O3 and its molecular weight is 378.597. The purity is usually 95%.

The exact mass of the compound 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Heterocyclic fatty acids [FA0115]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid is carnitine palmitoyltransferase 1 (CPT1) . CPT1 is an enzyme that plays a crucial role in the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation for energy production .

Mode of Action

The compound interacts with its target, CPT1, by being converted into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine . This conversion facilitates the transport of the compound into the mitochondrial matrix .

Biochemical Pathways

The compound affects the fatty acid oxidation pathway . Once inside the mitochondria, it undergoes beta-oxidation, a process that breaks down fatty acids to produce energy .

Result of Action

The primary result of the compound’s action is the production of energy through the beta-oxidation of fatty acids in the mitochondria . This process is essential for maintaining cellular functions and energy homeostasis.

生化学分析

Biochemical Properties

The biochemical reactions involving 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid are primarily associated with its conversion into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine . This conversion is facilitated by the enzyme carnitine palmitoyltransferase 1 (CPT1) .

Cellular Effects

The cellular effects of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid are largely related to its role in mitochondrial transport . The compound is converted into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine by CPT1, which then gets transported into the mitochondrial matrix .

Molecular Mechanism

At the molecular level, 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid exerts its effects through its conversion into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine . This conversion, facilitated by CPT1, is a key step in the transport of the compound into the mitochondria .

Metabolic Pathways

13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid is involved in metabolic pathways related to the synthesis of very long acyl groups . It interacts with the enzyme CPT1 during its conversion into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine .

Transport and Distribution

The transport of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid into the mitochondria requires CPT1 . This enzyme converts the compound into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine, which then gets transported into the mitochondrial matrix .

Subcellular Localization

The subcellular localization of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid is primarily in the mitochondria . This is due to the role of CPT1 in facilitating the transport of the compound into the mitochondrial matrix .

特性

IUPAC Name |

13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O3/c1-4-5-14-17-22-20(2)21(3)23(27-22)18-15-12-10-8-6-7-9-11-13-16-19-24(25)26/h4-19H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCISJPUCXSEESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(O1)CCCCCCCCCCCCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00852743 | |

| Record name | 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00852743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57818-43-6 | |

| Record name | 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00852743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyl-5-pentyl-2-furantridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester](/img/structure/B583210.png)

![Ethanone, 1-[5,6-bis(methylene)-7-oxabicyclo[2.2.1]hept-2-yl]-, endo- (9CI)](/img/new.no-structure.jpg)

![Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B583220.png)

![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)